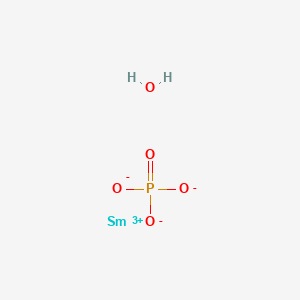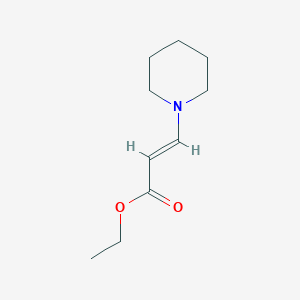
Samarium(3+);phosphate;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Samarium(3+);phosphate;hydrate, also known as samarium(III) phosphate hydrate, is an inorganic compound with the chemical formula SmPO₄·xH₂O. It is one of the phosphates of samarium, a rare earth element. This compound is typically found in a hydrated form and is known for its thermal and chemical stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Samarium(III) phosphate hydrate can be synthesized through several methods:
Reaction of Sodium Metaphosphate with Soluble Samarium(III) Salts: This method involves reacting sodium metaphosphate with any soluble samarium(III) salt, such as samarium(III) chloride.
Reaction of Phosphoric Acid with Samarium(III) Chloride: Another method involves reacting phosphoric acid with samarium(III) chloride to produce samarium(III) phosphate.
Reaction of Samarium Chloride with Sodium Phosphate: This method involves mixing samarium chloride with sodium phosphate in a solution, followed by crystallization and purification to obtain samarium(III) phosphate hydrate.
Industrial Production Methods
Industrial production of samarium(III) phosphate hydrate typically involves large-scale reactions of samarium salts with phosphoric acid or sodium phosphate. The resulting product is then purified through crystallization and drying processes to obtain the desired hydrate form .
Análisis De Reacciones Químicas
Types of Reactions
Samarium(III) phosphate hydrate undergoes various chemical reactions, including:
Reaction with Sodium Fluoride: At 750°C, samarium(III) phosphate reacts with sodium fluoride to form Na₂SmF₂PO₄.
Thermal Decomposition: Upon heating, samarium(III) phosphate can decompose into its constituent oxides and phosphates.
Common Reagents and Conditions
Sodium Fluoride: Used in reactions to form fluorophosphates.
High Temperatures: Required for thermal decomposition and certain synthesis reactions.
Major Products
Na₂SmF₂PO₄: Formed from the reaction with sodium fluoride.
Samarium Oxides and Phosphates: Formed during thermal decomposition.
Aplicaciones Científicas De Investigación
Samarium(III) phosphate hydrate has a wide range of applications in scientific research:
Materials Science: Used in the preparation of inorganic compounds and catalysts.
Optical Glass: Employed in the production of optical glass due to its thermal stability.
Corrosion Protection: Utilized for metal surface corrosion protection.
Rubber Reinforcing Agent: Acts as a reinforcing agent in rubber production.
Luminescent Materials: Samarium-based compounds are used in luminescent materials for electronic devices, bio-assays, and liquid lasers.
Mecanismo De Acción
The mechanism of action of samarium(III) phosphate hydrate involves its interaction with other compounds to form stable complexes. In luminescent applications, the samarium ion interacts with organic ligands to enhance emission properties through the antenna effect, where absorbed ultraviolet energy is transferred to the samarium ion, resulting in metal-centered luminescence .
Comparación Con Compuestos Similares
Similar Compounds
Europium(III) Phosphate: Similar in structure and luminescent properties.
Gadolinium(III) Phosphate: Shares similar chemical stability and applications in materials science.
Uniqueness
Samarium(III) phosphate hydrate is unique due to its specific luminescent properties, which make it suitable for applications in electronic devices and bio-assays. Its thermal and chemical stability also distinguishes it from other rare earth phosphates .
Propiedades
IUPAC Name |
samarium(3+);phosphate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3O4P.H2O.Sm/c1-5(2,3)4;;/h(H3,1,2,3,4);1H2;/q;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUBLDXWAJRBHC-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]P(=O)([O-])[O-].[Sm+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O5PSm |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2,6-diazaspiro[3.4]octane oxalate](/img/structure/B1149204.png)
![N-[3-[(dimethylamino)methylene]-3,4-dihydro-4-oxo-2H-1-benzothiopyran-6-yl]Acetamide](/img/structure/B1149205.png)



![4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid](/img/structure/B1149225.png)

